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Compound of Interest

Compound Name: 4-(3-Methylphenyl)benzaldehyde

Cat. No.: B1334187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 4-
(3-Methylphenyl)benzaldehyde, a biphenyl derivative with potential applications in medicinal

chemistry and materials science. This document outlines the key physicochemical properties,

predicted spectroscopic data based on analogous compounds, and detailed experimental

protocols for its structural elucidation.

Physicochemical Properties
The fundamental physical and chemical properties of 4-(3-Methylphenyl)benzaldehyde are

summarized in the table below. This data is essential for its handling, storage, and application

in a research setting.
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Property Value Reference

Molecular Formula C₁₄H₁₂O [1]

Molecular Weight 196.24 g/mol [1]

CAS Number 400744-83-4 [1]

Appearance
Predicted: White to off-white

solid

IUPAC Name
4-(3-

methylphenyl)benzaldehyde

Spectroscopic Data (Predicted)
While a complete experimental dataset for 4-(3-Methylphenyl)benzaldehyde is not readily

available in the cited literature, the following tables present the predicted spectroscopic data

based on the analysis of structurally related compounds, including benzaldehyde, 3-

methylbenzaldehyde, 4-methylbenzaldehyde, and other biphenyl derivatives.[1][2][3][4][5][6][7]

[8]

¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.0 Singlet 1H
Aldehyde proton (-

CHO)

~7.9 Doublet 2H
Aromatic protons

ortho to -CHO

~7.7 Doublet 2H
Aromatic protons

meta to -CHO

~7.5 Multiplet 2H

Aromatic protons on

the 3-methylphenyl

ring

~7.3 Multiplet 2H

Aromatic protons on

the 3-methylphenyl

ring

~2.4 Singlet 3H Methyl protons (-CH₃)

¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~192.0 Aldehyde carbonyl carbon (C=O)

~145.0 - 135.0 Quaternary aromatic carbons

~130.0 - 125.0 Aromatic methine carbons (-CH)

~21.5 Methyl carbon (-CH₃)

Mass Spectrometry (Predicted)
Ionization Mode: Electron Ionization (EI)
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m/z Interpretation

196 Molecular ion [M]⁺

195 [M-H]⁺

167 [M-CHO]⁺

152 [M-CHO-CH₃]⁺

139 [C₁₁H₇]⁺

91 [C₇H₇]⁺ (tropylium ion)

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch (methyl)

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O stretch

~1600, ~1480 Medium-Strong Aromatic C=C stretch

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

characterization of 4-(3-Methylphenyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:
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Sample Preparation: Dissolve 5-10 mg of purified 4-(3-Methylphenyl)benzaldehyde in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of

1-2 seconds, and 16-32 scans.

Process the resulting Free Induction Decay (FID) with a line broadening of 0.3 Hz and

perform a Fourier transform.

Phase and baseline correct the spectrum.

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Use a 30° pulse angle and a relaxation delay of 2 seconds.

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate

signal-to-noise ratio.

Process the FID with a line broadening of 1-2 Hz and perform a Fourier transform.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron

Ionization (EI) source.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1334187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a dilute solution of 4-(3-Methylphenyl)benzaldehyde
(approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl

acetate.

GC Separation:

Inject 1 µL of the sample solution into the GC.

Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent).

Employ a temperature program, for instance, starting at 50°C for 2 minutes, then ramping

to 250°C at a rate of 10°C/minute, and holding for 5 minutes.

MS Detection:

The eluent from the GC is directed into the EI source of the mass spectrometer.

Set the ionization energy to 70 eV.

Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragment ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid 4-(3-Methylphenyl)benzaldehyde
powder directly onto the ATR crystal.

Spectrum Acquisition:

Ensure the sample is in firm contact with the crystal using the pressure clamp.
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Acquire a background spectrum of the empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Analysis:

The acquired spectrum will be automatically ratioed against the background.

Identify the characteristic absorption bands corresponding to the aldehyde and aromatic

functional groups.

Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and structural

characterization of 4-(3-Methylphenyl)benzaldehyde.
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Caption: Workflow for Synthesis and Structural Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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